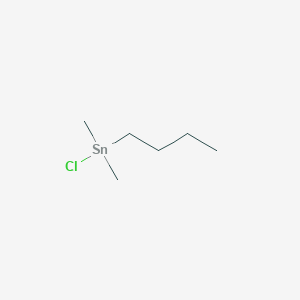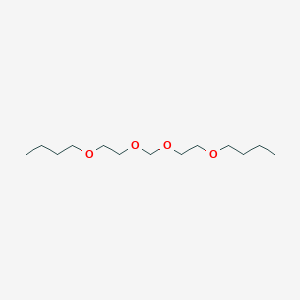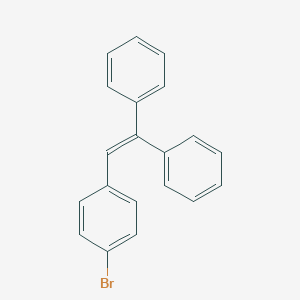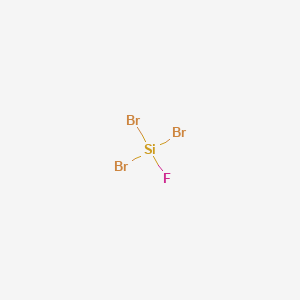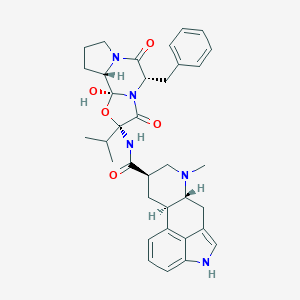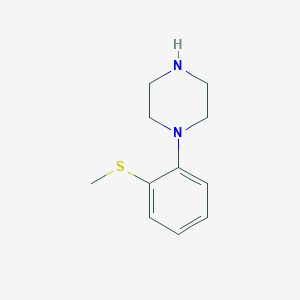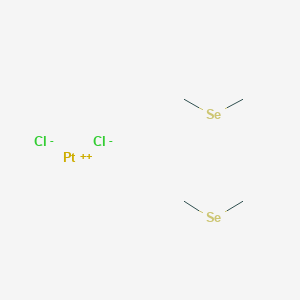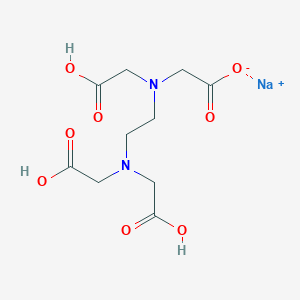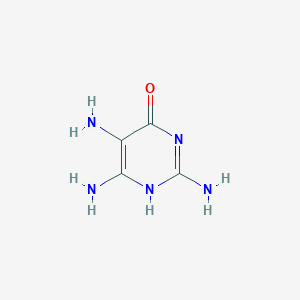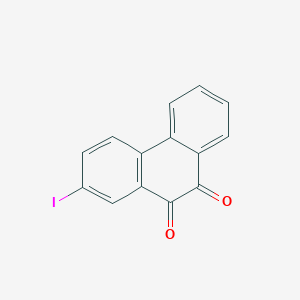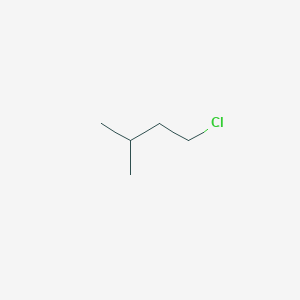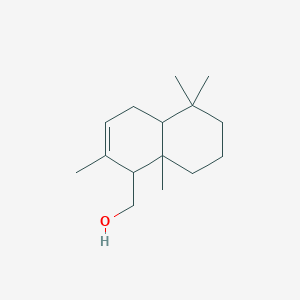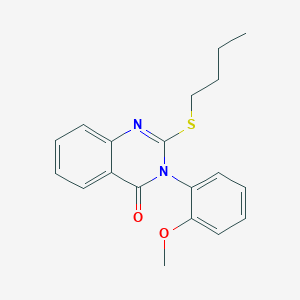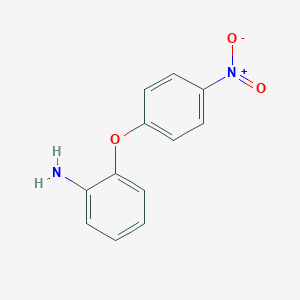
2-(4-Nitrophenoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenoxy)aniline, also known as 4-Nitrophenyl 2-anilinophenyl ether, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is known for its ability to inhibit the activity of certain enzymes and has been used in various biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenoxy)aniline involves the inhibition of the active site of the target enzyme. This compound binds to the enzyme's active site and prevents the substrate from binding, thereby inhibiting the enzyme's activity. The inhibition of enzymes such as tyrosinase and COMT has potential applications in the treatment of various diseases, including Parkinson's disease and melanoma.
Effets Biochimiques Et Physiologiques
2-(4-Nitrophenoxy)aniline has been shown to have various biochemical and physiological effects. It has been reported to inhibit the biosynthesis of melanin, which has potential applications in the treatment of hyperpigmentation disorders. This compound has also been shown to have potential as an anticancer agent, as it inhibits the activity of tyrosinase, which is involved in the biosynthesis of melanin and is overexpressed in melanoma cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Nitrophenoxy)aniline in lab experiments include its ability to selectively inhibit the activity of certain enzymes, its high yield synthesis method, and its solubility in organic solvents. However, the limitations of using this compound include its potential toxicity and the need for caution when handling it.
Orientations Futures
There are various future directions for the use of 2-(4-Nitrophenoxy)aniline in scientific research. One potential application is in the development of new drugs for the treatment of Parkinson's disease and melanoma. Another direction is in the development of new bioanalytical methods for the detection and quantification of this compound in biological samples. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound.
Méthodes De Synthèse
The synthesis of 2-(4-Nitrophenoxy)aniline involves the reaction of 4-nitrophenol with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. This synthesis method has been widely used in the laboratory to produce 2-(4-Nitrophenoxy)aniline in high yields.
Applications De Recherche Scientifique
2-(4-Nitrophenoxy)aniline has been used in various scientific research applications, including enzyme inhibition studies, drug discovery, and bioanalytical chemistry. It is known to inhibit the activity of certain enzymes, such as tyrosinase and catechol-O-methyltransferase (COMT), which are involved in the biosynthesis of melanin and the metabolism of catecholamines, respectively.
Propriétés
Numéro CAS |
18226-25-0 |
|---|---|
Nom du produit |
2-(4-Nitrophenoxy)aniline |
Formule moléculaire |
C12H10N2O3 |
Poids moléculaire |
230.22 g/mol |
Nom IUPAC |
2-(4-nitrophenoxy)aniline |
InChI |
InChI=1S/C12H10N2O3/c13-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)14(15)16/h1-8H,13H2 |
Clé InChI |
RRKNYJSXOGMLIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)[N+](=O)[O-] |
Synonymes |
2-(4-Nitrophenoxy)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



